molecular formula C15H21NO3 B13057270 Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13057270
M. Wt: 263.33 g/mol
InChI Key: FYFJVOMMAZSCJD-ZDUSSCGKSA-N
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Description

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-hydroxyphenyl substituent at the 2-position. The (S)-configuration at the pyrrolidine stereocenter imparts enantioselective properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The 3-hydroxyphenyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-5-8-13(16)11-6-4-7-12(17)10-11/h4,6-7,10,13,17H,5,8-9H2,1-3H3/t13-/m0/s1

InChI Key

FYFJVOMMAZSCJD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ether.
  • Catalysts/Additives: Stannoxanes or Grignard reagents are often used depending on the specific pathway.
  • Temperature Control: Many reactions require low temperatures (-78°C to room temperature) to maintain stereoselectivity.

Purification Techniques

  • Chromatographic methods (e.g., silica gel column chromatography).
  • Crystallization for final product isolation.

Data Summary Table

Method Key Reagents/Conditions Advantages Challenges
Controlled α-Chelation Phenoxymagnesium bromide, N-Boc-L-prolinal High stereoselectivity Requires precise temperature control
Asymmetric Synthesis L-serine, stannoxane Readily available starting materials Multi-step process
Mixed Anhydride Method i-BuOCOCl, pyrrolidine derivative Efficient introduction of Boc group Limited scalability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.

Scientific Research Applications

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biomolecules, while the pyrrolidine ring can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biological processes and pathways, making the compound of interest for further study.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Utility : Unlike spiro-pyrrolidine-oxindoles (e.g., compound 328 in ), the target compound lacks complex fused-ring systems, simplifying synthesis but limiting conformational rigidity .
  • Functional Group Reactivity : The hydroxyl group enables derivatization (e.g., phosphorylation, glycosylation), whereas bromo-benzimidazole derivatives () are suited for cross-coupling reactions .

Biological Activity

Tert-butyl (S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS No. 2250242-80-7) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 3-hydroxyphenyl moiety, contributing to its biological activity.

Antibacterial Activity

The antibacterial potential of pyrrolidine derivatives has been documented. A study exploring the activity of nitrogen heterocycles found that certain pyrrolidine-based compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound could possess similar antibacterial properties.

Neuroprotective Effects

The neuroprotective effects of compounds containing pyrrolidine rings have been explored in various contexts. The presence of a hydroxyl group on the phenyl ring may enhance neuroprotective activity by modulating oxidative stress pathways. While direct studies on this specific compound are lacking, related compounds have shown promise in neuroprotection against oxidative damage.

Case Study 1: Antiviral Screening

A recent study evaluated a series of β-amino acid derivatives for their antiviral activities. Compounds were tested against HSV-1 and showed varying degrees of efficacy. The most potent compounds exhibited IC50 values significantly lower than those of standard antiviral agents . This highlights the potential for further exploration of this compound in antiviral drug development.

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, several pyrrolidine-based derivatives were synthesized and tested against common bacterial strains. Results indicated that modifications to the pyrrolidine structure could enhance antibacterial potency, with some derivatives achieving MIC values comparable to established antibiotics . This suggests that this compound might be optimized for improved antibacterial activity.

Research Findings Summary Table

Property Details
Molecular Formula C15H21NO3
Molecular Weight 263.34 g/mol
Antiviral Activity Potential based on structural analogs
Antibacterial Activity MIC: 3.12 - 12.5 μg/mL against S. aureus
Neuroprotective Potential Suggested by structural characteristics

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